molecular formula C4H5F3O2S B14452289 3-(Trifluoromethanesulfonyl)prop-1-ene CAS No. 73587-48-1

3-(Trifluoromethanesulfonyl)prop-1-ene

Cat. No.: B14452289
CAS No.: 73587-48-1
M. Wt: 174.14 g/mol
InChI Key: QPPGNZFPJHEEHR-UHFFFAOYSA-N
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Description

3-(Trifluoromethanesulfonyl)prop-1-ene is an organosulfur compound characterized by a propene backbone substituted with a trifluoromethanesulfonyl (-SO₂CF₃) group. This functional group confers strong electron-withdrawing properties, high thermal stability, and significant chemical reactivity, making the compound valuable in synthetic organic chemistry, particularly as a precursor for triflation reactions or as a stabilizing moiety in pharmaceuticals and agrochemicals. The trifluoromethanesulfonyl group enhances acidity and acts as an excellent leaving group, distinguishing it from other sulfur-containing analogs like sulfides, sulfoxides, and disulfides.

Properties

IUPAC Name

3-(trifluoromethylsulfonyl)prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2S/c1-2-3-10(8,9)4(5,6)7/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPGNZFPJHEEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503921
Record name 3-(Trifluoromethanesulfonyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73587-48-1
Record name 3-(Trifluoromethanesulfonyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethanesulfonyl)prop-1-ene typically involves the reaction of allyl bromide with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethanesulfonyl)prop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

3-(Trifluoromethanesulfonyl)prop-1-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethanesulfonyl)prop-1-ene involves its ability to undergo various chemical transformations, which are facilitated by the presence of the trifluoromethanesulfonyl group. This group enhances the compound’s reactivity and allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3-(Trifluoromethanesulfonyl)prop-1-ene and related sulfur-containing compounds are critical to their applications and reactivity. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name Functional Group Key Structural Features
This compound Sulfonyl (-SO₂CF₃) Strong electron-withdrawing, fluorinated
Diallyl sulfide Sulfide (-S-) Simple thioether, volatile
Diallyl disulfide Disulfide (-S-S-) Two sulfur atoms, oxidizable
3-(Allylsulfinyl)prop-1-ene Sulfoxide (-S=O) Chiral center, moderate oxidation state
Diallyl trisulfide Trisulfide (-S-S-S-) Three sulfur atoms, less stable than disulfides

Reactivity and Stability

  • This compound: The sulfonyl group’s electron-withdrawing nature increases acidity (e.g., α-hydrogens) and stabilizes adjacent carbocations. The CF₃ group enhances resistance to oxidation and hydrolysis compared to non-fluorinated sulfones.
  • Diallyl sulfide/disulfide/trisulfide : Sulfides are prone to oxidation (forming sulfoxides or sulfones) and thiol-disulfide exchange reactions. Disulfides and trisulfides exhibit lower thermal stability due to weaker S-S bonds.
  • Sulfoxides (e.g., 3-(Allylsulfinyl)prop-1-ene) : Sulfoxides are polar, chiral intermediates that can undergo further oxidation to sulfones or reduction to sulfides.

Physical Properties

Compound Boiling Point Solubility Volatility
This compound High Low in water Low
Diallyl sulfide Moderate Insoluble in water High
3-(Allylsulfinyl)prop-1-ene Moderate Moderate in organics Moderate

Key Research Findings

  • Stability : The trifluoromethanesulfonyl group in this compound provides superior oxidative stability compared to diallyl sulfides, which degrade upon exposure to air or light .
  • Reactivity : Sulfoxides like 3-(Allylsulfinyl)prop-1-ene exhibit chirality-dependent reactivity, unlike the planar sulfonyl group in the target compound .
  • Biological Activity : Diallyl disulfide’s antimicrobial efficacy contrasts with the synthetic utility of this compound, highlighting divergent applications of sulfur-containing compounds .

Q & A

Q. What are the recommended synthetic routes for 3-(Trifluoromethanesulfonyl)prop-1-ene, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves sulfonation of prop-1-ene derivatives using trifluoromethanesulfonic anhydride under controlled conditions. Key parameters include:
  • Solvent choice : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions .
  • Catalyst/base : Triethylamine (Et3_3N) is often used to scavenge HCl generated during sulfonation .
  • Temperature : Room temperature or mild heating (25–40°C) avoids decomposition of the triflyl group.
    Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .
    Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1^1H NMR: Peaks for the propene backbone (δ 5.8–6.2 ppm for vinyl protons) and trifluoromethanesulfonyl group (δ 3.5–4.0 ppm for adjacent CH2_2) .
  • 19^{19}F NMR: A singlet near δ -75 ppm confirms the triflyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+^+ at m/z 218.17 (calculated for C4_4H5_5F3_3O2_2S) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond angles and confirms sulfonyl group geometry (requires slow evaporation from DCM/hexane) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound under varying conditions?

  • Methodological Answer : Contradictions in yields often arise from:
  • Moisture sensitivity : Use of anhydrous solvents and Schlenk-line techniques improves reproducibility .
  • Catalyst loading : Optimize Et3_3N stoichiometry (1.5–2.0 eq.) to balance HCl scavenging and side reactions .
  • Workup protocols : Incomplete salt removal (e.g., triethylammonium chloride) reduces purity; repeated filtrations or aqueous washes are critical .
    Case Study : A 15% yield increase was achieved by replacing THF with DCM, reducing polymerization of the propene backbone .

Q. What strategies enhance the stability of this compound in solution for long-term storage?

  • Methodological Answer : Stability is influenced by:
  • Solvent selection : Non-polar solvents (e.g., hexane) reduce hydrolysis of the sulfonyl group compared to polar aprotic solvents .
  • Temperature : Storage at -20°C under argon suppresses degradation (evidenced by <5% decomposition over 6 months) .
  • Additives : Antioxidants like BHT (butylated hydroxytoluene, 0.1% w/v) prevent radical-mediated decomposition .
    Analytical Validation : Periodic GC-MS analysis detects degradation products (e.g., sulfonic acid derivatives) .

Q. How does the trifluoromethanesulfonyl group influence the reactivity of prop-1-ene in Diels-Alder or cycloaddition reactions?

  • Methodological Answer : The electron-withdrawing triflyl group:
  • Enhances electrophilicity : Accelerates cycloaddition with electron-rich dienes (e.g., anthracene), confirmed by DFT calculations .
  • Steric effects : The bulky sulfonyl group favors endo selectivity in Diels-Alder reactions (≥80% endo product) .
    Experimental Design : Kinetic studies under varying temperatures (0–60°C) and solvent polarities (toluene vs. acetonitrile) quantify reactivity trends .

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